

physical and chemical properties of trifluoroperacetic acid

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An In-depth Technical Guide to Trifluoroperacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroperacetic acid (TFPAA), with the chemical formula CF_3COOOH , is a powerful organofluorine oxidizing agent. As the peroxy acid analog of trifluoroacetic acid (TFA), its reactivity is significantly enhanced by the electron-withdrawing trifluoromethyl group, making it one of the most reactive organic peroxy acids available for organic synthesis.^{[1][2]} This guide provides a comprehensive overview of the physical and chemical properties of **trifluoroperacetic acid**, detailed experimental protocols for its synthesis and application, and visual representations of key chemical processes. Due to its inherent instability, TFPAA is typically prepared *in situ* for immediate use and is not commercially available.^[2] Caution is advised when handling this reagent, as it is potentially explosive.^[2]

Physical and Chemical Properties

Trifluoroperacetic acid is a colorless liquid at standard temperature and pressure.^[2] Its strong oxidizing potential and high reactivity stem from the weak O-O bond and the highly electrophilic peroxy oxygen.

Quantitative Physical Properties

The following table summarizes the key physical properties of **trifluoroperacetic acid**. It is important to distinguish these from the properties of its common precursor, trifluoroacetic acid (TFA), which are provided for comparison.

Property	Trifluoroperacetic Acid (TFPAA)	Trifluoroacetic Acid (TFA)
Molecular Formula	<chem>C2HF3O3</chem>	<chem>C2HF3O2</chem>
Molar Mass	130.022 g·mol ⁻¹ [2]	114.023 g·mol ⁻¹
Appearance	Colorless liquid [2]	Colorless, fuming liquid [3] [4]
Melting Point	Not available	-15.4 °C [3]
Boiling Point	162 °C [2] ; 61-62 °C @ 1 Torr [1]	72.4 °C [3] [4]
Density	~1.581 g/cm ³ (predicted) [1]	1.489 g/mL at 20 °C [4]
pKa	~4.59 (predicted) [1]	~0.23 [5]
Solubility	Soluble in acetonitrile, dichloromethane, diethyl ether, and sulfolane. [2] Reacts readily with water. [2]	Miscible with water, ether, acetone, ethanol, benzene, hexane, and <chem>CCl4</chem> . [3] [4]

Chemical Reactivity and Stability

Trifluoroperacetic acid is a potent oxidizing agent utilized in a variety of organic transformations. Its high reactivity allows it to oxidize substrates that are resistant to other peroxy acids.[\[6\]](#)

Key chemical characteristics include:

- **Strong Oxidizing Agent:** Readily participates in reactions requiring the transfer of an oxygen atom, such as the oxidation of ketones to esters (Baeyer-Villiger oxidation) and alkenes to epoxides (Prilezhaev reaction).[\[2\]](#)

- **High Reactivity:** Considered one of the most reactive organic peroxy acids, capable of oxidizing even relatively electron-poor alkenes.[2]
- **Instability:** TFPAA is a potentially explosive material and is not commercially available. It is typically prepared *in situ* for immediate consumption.[2] Solutions can be stored for short periods at low temperatures (-20 °C).[2]
- **Hazardous Mixtures:** Preparative methods can result in mixtures containing residual hydrogen peroxide and trifluoroacetic acid. Heating such mixtures is extremely hazardous and should be avoided.[2]

Experimental Protocols

Detailed methodologies for the synthesis and application of **trifluoroperacetic acid** are crucial for its safe and effective use in research.

Synthesis of Trifluoroperacetic Acid

Method 1: From Trifluoroacetic Anhydride and Hydrogen Peroxide

This method is a common laboratory procedure for the preparation of TFPAA.

Materials:

- Trifluoroacetic anhydride ((CF₃CO)₂O)
- Concentrated hydrogen peroxide (e.g., 85-90%)[2][7]
- Methylene chloride (CH₂Cl₂) (or other suitable inert solvent)
- Ice bath

Procedure:

- In a flask equipped with a magnetic stirrer and an addition funnel, and situated in an ice bath, a solution of concentrated hydrogen peroxide in methylene chloride is prepared.

- Trifluoroacetic anhydride is added dropwise to the stirred, cooled solution. The reaction is exothermic and the temperature should be carefully monitored and maintained at a low temperature (e.g., 0-10 °C).[7]
- The reaction mixture is stirred for a period of time (e.g., 1 hour) to ensure complete formation of the peroxy acid.[2]
- The resulting solution of **trifluoroperacetic acid** in methylene chloride can be used directly for subsequent reactions.

Note on Stoichiometry: An excess of trifluoroacetic anhydride can be used to react with any water present in the hydrogen peroxide solution, driving the equilibrium towards the formation of the peroxy acid and trifluoroacetic acid.[2]

Method 2: In Situ Generation from Trifluoroacetic Acid and Sodium Percarbonate

This method offers a safer alternative by generating the peroxy acid in the presence of the substrate to be oxidized, thus avoiding the isolation of concentrated TFPAA.

Materials:

- Trifluoroacetic acid (CF_3COOH)
- Sodium percarbonate ($2\text{Na}_2\text{CO}_3 \cdot 3\text{H}_2\text{O}_2$)
- Substrate (e.g., a ketone for Baeyer-Villiger oxidation)
- Solvent (e.g., methylene chloride)

Procedure:

- The substrate is dissolved in the chosen solvent in a reaction flask.
- Trifluoroacetic acid is added to the solution.
- Sodium percarbonate is added portion-wise to the stirred solution. The hydrogen peroxide released from the sodium percarbonate reacts with trifluoroacetic acid to form **trifluoroperacetic acid** in situ.

- The reaction is monitored for completion by standard analytical techniques (e.g., TLC, GC-MS).

Application in Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic application of **trifluoroperacetic acid**, converting ketones to esters or cyclic ketones to lactones.

Example Protocol: Oxidation of Cyclopentanone to δ -Valerolactone

This protocol is adapted from a procedure for an undergraduate organic chemistry laboratory, highlighting the utility of the *in situ* generation method.

Materials:

- Cyclopentanone
- Trifluoroacetic acid
- Household sodium percarbonate (e.g., OxiClean®)
- Methylene chloride
- Ice water
- 5% aqueous NaHCO_3 solution
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, dissolve cyclopentanone in methylene chloride.
- Add trifluoroacetic acid to the solution.
- Carefully add household sodium percarbonate to the mixture.
- Allow the reaction to proceed with stirring for approximately 15 minutes.

- Quench the reaction by diluting the mixture with ice water.
- Extract the product into methylene chloride.
- Wash the combined organic phases with water and then with a 5% aqueous NaHCO_3 solution.
- Dry the organic layer with anhydrous sodium sulfate.
- Remove the solvent by rotary evaporation to yield the δ -valerolactone product.

Spectroscopic Data

Obtaining experimental spectroscopic data for **trifluoroperacetic acid** is challenging due to its instability. The following spectra are for its precursor, trifluoroacetic acid, and are provided for reference.

^1H NMR Spectrum of Trifluoroacetic Acid

The ^1H NMR spectrum of trifluoroacetic acid typically shows a single, sharp singlet for the acidic proton. The chemical shift of this proton is highly dependent on the solvent and concentration. In many common NMR solvents, the peak appears far downfield. For example, in DMSO-d_6 , the $-\text{COOH}$ resonance appears at approximately 15.6 ppm.[8]

^{13}C NMR Spectrum of Trifluoroacetic Acid

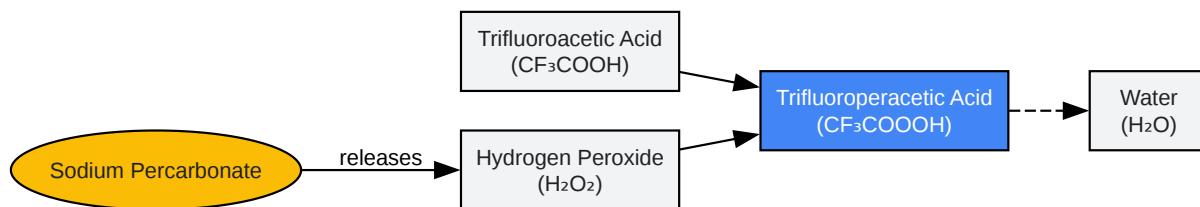
The ^{13}C NMR spectrum of trifluoroacetic acid exhibits two signals: one for the carbonyl carbon and one for the trifluoromethyl carbon. Due to coupling with the three fluorine atoms, both signals appear as quartets. The approximate chemical shifts are around 164 ppm for the carbonyl carbon and 116 ppm for the trifluoromethyl carbon.

IR Spectrum of Trifluoroacetic Acid

The infrared spectrum of trifluoroacetic acid shows characteristic absorptions for the O-H, C=O, and C-F bonds. A broad absorption is typically observed in the region of $3300\text{-}2500\text{ cm}^{-1}$ corresponding to the O-H stretching of the carboxylic acid dimer. A strong C=O stretching vibration appears around 1780 cm^{-1} . Strong absorptions corresponding to the C-F stretching vibrations are also prominent in the fingerprint region.

Visualizations of Chemical Processes

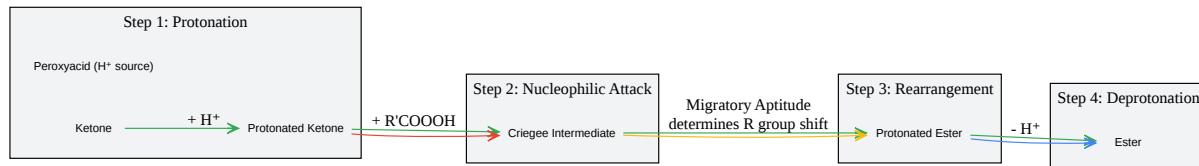
In Situ Generation of Trifluoroperacetic Acid

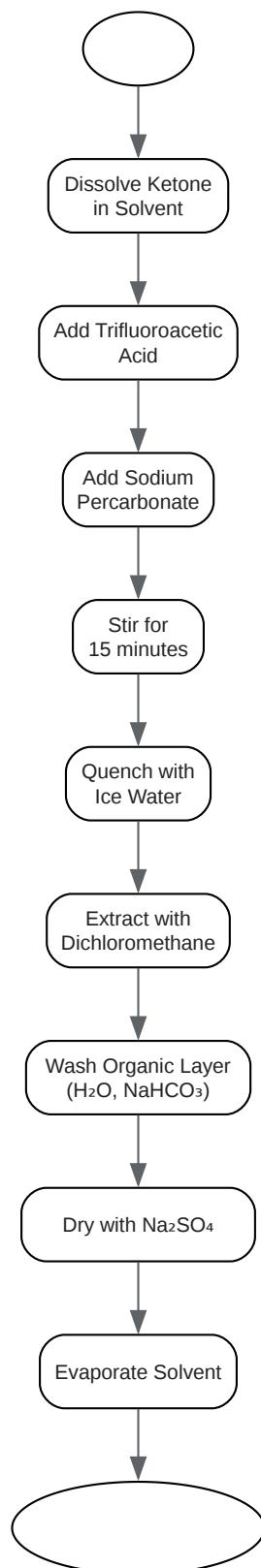


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Caption: Workflow for the in situ generation of trifluoroperacetic acid.

Baeyer-Villiger Oxidation Mechanism



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